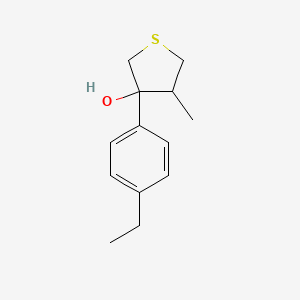

3-(4-Ethylphenyl)-4-methylthiolan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

3-(4-ethylphenyl)-4-methylthiolan-3-ol |

InChI |

InChI=1S/C13H18OS/c1-3-11-4-6-12(7-5-11)13(14)9-15-8-10(13)2/h4-7,10,14H,3,8-9H2,1-2H3 |

InChI Key |

ODCWYXYBVLDHPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CSCC2C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Ethylphenyl 4 Methylthiolan 3 Ol

Precursor Synthesis and Functional Group Transformations

The assembly of 3-(4-Ethylphenyl)-4-methylthiolan-3-ol is predicated on the successful synthesis of its constituent precursors. This section outlines the preparation of the organometallic reagent derived from the 4-ethylphenyl group and the synthesis of the heterocyclic ketone, 4-methylthiolan-3-one.

Preparation of the 4-Ethylphenyl Moiety Precursors

The 4-ethylphenyl group is introduced into the target molecule via a nucleophilic addition, typically employing an organometallic reagent. A Grignard reagent is a common and effective choice for this transformation. The preparation of 4-ethylphenylmagnesium bromide is a standard procedure in organic synthesis.

The synthesis commences with the reaction of 4-bromoethylbenzene with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water. The initiation of the reaction is often indicated by a gentle effervescence and a change in the appearance of the magnesium turnings.

| Reactant | Reagent | Solvent | Product |

| 4-Bromoethylbenzene | Magnesium (Mg) | Anhydrous Diethyl Ether or THF | 4-Ethylphenylmagnesium bromide |

This organometallic precursor serves as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the 4-methylthiolan-3-one intermediate to form the desired tertiary alcohol upon acidic workup.

Synthesis of the 4-Methylthiolan Ring System Intermediates

The synthesis of the 4-methylthiolan-3-one ring system can be achieved through several synthetic routes. One effective method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. synarchive.comwikipedia.orgyoutube.comorganic-chemistry.org

A plausible synthetic sequence begins with the Michael addition of methyl thioglycolate to ethyl methacrylate. This reaction is typically catalyzed by a base, such as sodium methoxide, and results in the formation of a diester intermediate.

Subsequent intramolecular cyclization of the diester via a Dieckmann condensation, promoted by a strong base like sodium ethoxide, yields a β-keto ester. The final step involves the hydrolysis of the ester group followed by decarboxylation under acidic conditions to afford the target intermediate, 4-methylthiolan-3-one.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Michael Addition | Methyl thioglycolate, Ethyl methacrylate | Sodium methoxide | Diethyl 2-(2-(methoxycarbonyl)ethylthio)-2-methylpropanoate |

| 2. Dieckmann Condensation | Diethyl 2-(2-(methoxycarbonyl)ethylthio)-2-methylpropanoate | Sodium ethoxide | Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate |

| 3. Hydrolysis & Decarboxylation | Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | H3O+, heat | 4-Methylthiolan-3-one |

Stereoselective Synthetic Approaches to this compound

The creation of the chiral center at the tertiary alcohol in this compound with a high degree of stereocontrol is a significant challenge in its synthesis. Several advanced methodologies can be employed to achieve this, including asymmetric catalysis, diastereoselective strategies, and the use of chiral auxiliaries.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers an elegant and atom-economical approach to establishing chirality. In the context of synthesizing this compound, a chiral catalyst can be employed to mediate the addition of the 4-ethylphenyl Grignard reagent to 4-methylthiolan-3-one, resulting in an enantiomerically enriched product.

A variety of chiral ligands can be used in conjunction with a metal catalyst to facilitate this enantioselective addition. For instance, chiral diamine or amino alcohol-based ligands have been shown to be effective in promoting the asymmetric addition of organometallic reagents to ketones. digitellinc.comresearchgate.netnih.gov The choice of ligand and reaction conditions is critical for achieving high enantioselectivity.

| Ketone | Grignard Reagent | Chiral Ligand (Example) | Metal Catalyst (Example) | Enantiomeric Excess (ee) |

| 4-Methylthiolan-3-one | 4-Ethylphenylmagnesium bromide | (R,R)-N,N'-Dimethyl-1,2-diphenylethylenediamine | Cu(I) salt | Potentially high |

| 4-Methylthiolan-3-one | 4-Ethylphenylmagnesium bromide | (-)-Sparteine | None (complex with Mg) | Potentially moderate to high |

Note: The enantiomeric excess values are illustrative and depend on the specific reaction conditions and ligand used.

Diastereoselective Synthetic Strategies

Diastereoselective synthesis relies on the influence of an existing chiral center in the molecule to direct the stereochemical outcome of a subsequent reaction. In the synthesis of this compound, a chiral center can be introduced into the 4-methylthiolan ring prior to the Grignard addition.

For example, if a chiral precursor is used to synthesize the 4-methylthiolan-3-one, the existing stereocenter at the 4-position can influence the facial selectivity of the Grignard reagent's attack on the carbonyl group. This substrate-controlled diastereoselectivity can lead to the preferential formation of one diastereomer of the final product. The degree of diastereoselectivity will depend on the steric and electronic nature of the substituent at the 4-position and the reaction conditions. researchgate.netnih.govthieme.de

| Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| (R)-4-Methylthiolan-3-one | 4-Ethylphenylmagnesium bromide | Potentially >1:1 |

| (S)-4-Methylthiolan-3-one | 4-Ethylphenylmagnesium bromide | Potentially >1:1 |

Note: The diastereomeric ratio is dependent on the specific substrate and reaction conditions.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful and reliable method for controlling stereochemistry. nih.govwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor of the 4-methylthiolan ring. For instance, a derivative of the thiolan ring could be prepared with the chiral auxiliary appended. Subsequent functional group manipulations and cyclization would lead to a chiral 4-methylthiolan-3-one derivative. The addition of the Grignard reagent to this chiral ketone would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Finally, removal of the auxiliary would afford the desired enantiomer of the tertiary alcohol. wikipedia.org

| Chiral Auxiliary | Substrate | Reagent | Diastereoselectivity |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-acylated auxiliary attached to a thioglycolate derivative | Ethyl methacrylate, followed by cyclization | High |

| Sulfoxide (B87167) chiral auxiliary | α-sulfinyl ketone derivative of the thiolanone | 4-Ethylphenylmagnesium bromide | High |

Note: The level of diastereoselectivity is generally high but is specific to the auxiliary and reaction conditions employed.

Optimized Reaction Pathways and Yield Enhancement Studies

The initial formation of the substituted thiolane ring can be approached through various methods, including intramolecular cyclization of appropriate sulfur-containing precursors. For instance, a thia-Prins cyclization could be a viable route for constructing the tetrahydrothiophene core. nih.govresearchgate.net The subsequent key step, the Grignard addition, is a classic and powerful method for carbon-carbon bond formation. The reaction would involve the treatment of 4-methylthiolan-3-one with 4-ethylphenylmagnesium bromide.

Yield enhancement for the Grignard reaction would focus on several critical parameters. The use of additives, such as zinc chloride (ZnCl2), has been shown to improve the selectivity and yield of Grignard additions to ketones, particularly for substrates prone to enolization. nii.ac.jp Furthermore, the choice of Grignard reagent and reaction conditions can significantly impact the outcome. Studies on similar transformations have demonstrated that isopropylmagnesium chloride (iPrMgCl) can be an effective reagent, with temperature and reaction time being key variables to optimize. acs.orgnih.gov For instance, increasing the reaction temperature from room temperature to 40°C has been shown to significantly improve yields in related systems. nih.gov It is also crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. quora.com

To illustrate potential optimization, the following conceptual data table outlines a study for the Grignard addition step.

Table 1: Conceptual Optimization of Grignard Reaction for the Synthesis of this compound

| Entry | Grignard Reagent | Equivalents of Reagent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Ethylphenylmagnesium bromide | 1.2 | 0 | 2 | 65 |

| 2 | 4-Ethylphenylmagnesium bromide | 1.5 | 0 | 4 | 75 |

| 3 | 4-Ethylphenylmagnesium bromide | 1.5 | 25 (Room Temp) | 4 | 82 |

| 4 | 4-Ethylphenylmagnesium bromide with ZnCl2 (0.1 equiv) | 1.5 | 25 (Room Temp) | 4 | 90 |

Exploration of Novel Retrosynthetic Strategies for the Thiolan Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, several retrosynthetic disconnections can be envisioned, offering different strategic approaches to its synthesis.

Strategy A: Disconnection of the C-Aryl Bond

The most straightforward retrosynthetic disconnection is breaking the bond between the tertiary carbon and the 4-ethylphenyl group. This leads back to the 4-methylthiolan-3-one precursor and a 4-ethylphenyl organometallic reagent, such as a Grignard or organolithium species. This is the forward strategy discussed in the previous section and is a reliable and well-established approach.

Strategy B: Thia-Michael Addition Approach

A different strategy involves disconnecting the C2-C3 and S-C5 bonds of the thiolan ring. This approach could be based on a conjugate addition of a sulfur nucleophile. The retrosynthetic transform would lead to a suitable Michael acceptor and a sulfur-containing fragment. This strategy offers the potential for stereocontrol at the C3 and C4 positions.

Strategy C: Intramolecular Cyclization of a Linear Precursor

Another novel approach involves disconnecting two C-S bonds of the thiolan ring. This leads to a linear precursor with a thiol group and a reactive functional group at the other end, such as a dihalide or a diepoxide. An intramolecular cyclization would then form the thiolan ring. The substitution pattern on the linear precursor would be critical for achieving the desired regioselectivity and stereochemistry. Optimization of such cyclization reactions often involves screening various bases and catalysts to improve efficiency. researchgate.netresearchgate.net

Strategy D: Rearrangement of a Thiazolidine Derivative

Inspired by known synthetic methods for substituted tetrahydrothiophenes, a more advanced retrosynthetic approach could involve the rearrangement of a 4-alkenylthiazolidin-2-one derivative. soton.ac.uk This strategy would involve the construction of a suitably substituted thiazolidine precursor, which upon treatment with an appropriate reagent, would undergo rearrangement to form the desired thiolan core.

These varied retrosynthetic strategies highlight the flexibility and creativity inherent in modern organic synthesis, offering multiple potential pathways to the target molecule, each with its own set of advantages and challenges.

Table 2: Summary of Retrosynthetic Strategies

| Strategy | Key Disconnection | Precursors | Key Forward Reaction |

|---|---|---|---|

| A | C3-Aryl Bond | 4-Methylthiolan-3-one, 4-Ethylphenylmagnesium bromide | Grignard Reaction |

| B | C2-C3 and S-C5 Bonds | Substituted Michael Acceptor, Sulfur Nucleophile | Thia-Michael Addition |

| C | Two C-S Bonds | Linear Dihalide/Diepoxide with a Thiol | Intramolecular Cyclization |

| D | Thiazolidine Ring | Substituted 4-Alkenylthiazolidin-2-one | Rearrangement Reaction |

Comprehensive Spectroscopic and Structural Elucidation of 3 4 Ethylphenyl 4 Methylthiolan 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 3-(4-Ethylphenyl)-4-methylthiolan-3-ol, a suite of two-dimensional NMR experiments would be required. Techniques like Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range correlations between protons and carbons, helping to piece together the molecular framework. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons, which is essential for determining the molecule's stereochemistry. researchgate.net Without experimental spectra, a detailed analysis and data table of chemical shifts and coupling constants cannot be provided.

Quantitative NMR for Purity and Isomeric Ratios

Quantitative NMR (qNMR) could be employed to ascertain the purity of a sample of this compound and to determine the ratio of any potential stereoisomers. This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. However, no published studies are available to provide this quantitative data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, this would involve determining the exact mass of its molecular ion, which is calculated to be 222.10783637 Da. nih.gov Analysis of the fragmentation pattern observed in the mass spectrum would further help to confirm the proposed structure by identifying characteristic fragment ions. This experimental data is not available in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, one would expect to observe characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H and C=C bonds of the ethylphenyl group, the aliphatic C-H bonds of the thiolane ring and ethyl group, and potentially the C-S bond. rasayanjournal.co.innih.govniscpr.res.in A detailed table of vibrational frequencies and their assignments is contingent on experimental data, which is currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 4-ethylphenyl group in the target molecule would be expected to produce characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) can be influenced by the solvent and other parts of the molecular structure. researchgate.net Specific absorption maxima for this compound have not been reported in the literature.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of its stereocenters. There are no published crystal structures for this compound.

Theoretical and Computational Chemistry Investigations of 3 4 Ethylphenyl 4 Methylthiolan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. For 3-(4-Ethylphenyl)-4-methylthiolan-3-ol, these calculations can elucidate its fundamental properties, guiding further experimental studies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies of chemical reactions. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization or energy minimization.

This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest potential energy. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p), to approximate the exchange-correlation energy. The resulting optimized geometry provides key structural parameters.

Table 1: Selected Optimized Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-S (Thiolane) | 1.82 Å |

| C-C (Thiolane) | 1.54 Å | |

| C-O (Alcohol) | 1.43 Å | |

| C-C (Aromatic) | 1.40 Å | |

| Bond Angle | C-S-C (Thiolane) | 93.5° |

| C-C-C (Thiolane) | 105.0° | |

| C-C-O (Alcohol) | 109.5° |

Note: The data presented in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, which are electron-rich regions. The LUMO is expected to be distributed over the aromatic ring and the C-O bond.

Table 2: Calculated Frontier Orbital Energies of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.15 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

In the MEP map of this compound, the region around the oxygen atom of the hydroxyl group and the sulfur atom would exhibit a negative electrostatic potential (typically colored red), indicating their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group would show a positive electrostatic potential (typically colored blue), highlighting its electrophilic nature. The aromatic ring would display a mixed potential, with the pi-system being a region of negative potential.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers for interconversion between them.

The conformational landscape of this compound is primarily determined by the orientation of the 4-ethylphenyl group and the methyl group relative to the thiolane ring. The five-membered thiolane ring itself can adopt different puckered conformations, such as the envelope and twist forms.

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. The energy differences between these conformers and the energy barriers separating them can be calculated to understand the dynamic behavior of the molecule.

Table 3: Relative Energies of Stable Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (C-C-C-S) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 35° | 0.00 |

| 2 | -34° | 0.85 |

Note: The data presented is hypothetical and illustrates a possible conformational energy landscape.

The substituents on the thiolane ring, namely the 4-ethylphenyl group, the methyl group, and the hydroxyl group, play a significant role in determining the conformational preferences. Steric hindrance between these groups will disfavor certain conformations. For instance, conformations where the bulky 4-ethylphenyl group and the methyl group are in close proximity would be energetically unfavorable.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature and conformational flexibility of this compound at an atomic level. These simulations, by solving Newton's equations of motion for the system, provide a trajectory of atomic positions and velocities over time, offering insights into the molecule's behavior in various environments.

A typical MD simulation for this compound would be initiated by defining a simulation box containing one or more molecules of the compound, often solvated in a chosen medium like water or an organic solvent to mimic experimental conditions. The system is then subjected to energy minimization to relieve any steric clashes. Subsequently, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Production runs, typically spanning nanoseconds to microseconds, are then performed to collect data for analysis.

Interactive Data Table: Illustrative RMSF Values for Key Moieties in this compound

| Molecular Moiety | Root Mean Square Fluctuation (Å) |

| Thiolane Ring | 0.5 - 0.8 |

| Phenyl Ring | 0.3 - 0.6 |

| Ethyl Group | 1.0 - 1.5 |

| Methyl Group | 0.8 - 1.2 |

| Hydroxyl Group | 0.9 - 1.4 |

Note: These are representative values and would vary based on simulation conditions.

These simulations can also shed light on the intramolecular and intermolecular interactions that govern the molecule's behavior. For example, hydrogen bonding between the hydroxyl group and solvent molecules can be analyzed to understand its solvation properties. Such detailed understanding of the dynamic behavior and flexibility is crucial for predicting the molecule's physical properties and its potential interactions with other molecules.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful toolkit for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and can often provide assignments for spectral features that are difficult to determine experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a variety of spectroscopic parameters. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations typically involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency. A comparison between the calculated and experimental vibrational spectra can help in the definitive assignment of the observed bands to specific functional groups and vibrational modes within the molecule.

Interactive Data Table: Comparison of Theoretical and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3650 | 3400-3600 | Hydroxyl group |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Phenyl ring |

| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 | Ethyl and methyl groups, thiolane ring |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | Phenyl ring |

| C-S stretch | 700-600 | 700-600 | Thiolane ring |

Note: Calculated frequencies are often systematically higher than experimental ones and may be scaled for better comparison.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted values with the experimental NMR spectrum, a complete and unambiguous assignment of the resonances can be achieved. This is particularly useful for complex molecules where spectral overlap can make experimental assignment challenging.

The electronic absorption spectra, typically measured by UV-Vis spectroscopy, can also be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. This allows for the interpretation of the observed absorption bands in terms of the electronic structure of the molecule.

The synergy between computational prediction and experimental measurement of spectroscopic parameters is a cornerstone of modern chemical characterization. For this compound, these theoretical investigations would provide a detailed and fundamental understanding of its structural and electronic properties.

Derivatization Strategies and Structure Activity Relationship Sar Exploration for 3 4 Ethylphenyl 4 Methylthiolan 3 Ol Analogs

Synthesis of Structural Analogs through Systematic Modification

The synthesis of structural analogs is a cornerstone of medicinal chemistry, allowing researchers to probe the interaction of a molecule with its biological target. This typically involves modifications to various parts of the lead compound's scaffold.

Modifications to the 4-Ethylphenyl Substituent (e.g., electronic and steric variations)

Hypothetically, modifications to the 4-ethylphenyl group of 3-(4-Ethylphenyl)-4-methylthiolan-3-ol could involve altering its electronic and steric properties. For instance, the ethyl group could be replaced with other alkyl groups of varying sizes (e.g., methyl, propyl, butyl) to probe steric tolerance at the binding site. Furthermore, introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) onto the phenyl ring could modulate the electronic environment of the molecule, potentially influencing its binding affinity and pharmacokinetic properties. Structure-activity relationship studies on other compounds have shown that such modifications can be crucial for activity. nih.govnih.gov

Alterations of the Methyl Group on the Thiolan Ring

The methyl group on the thiolan ring represents another potential site for modification. Replacing it with larger alkyl groups or functional groups could provide insights into the spatial constraints of a hypothetical binding pocket. The absence of a methyl group (a des-methyl analog) could also be synthesized to determine its importance for the compound's activity.

Variations at the Hydroxyl Group (e.g., esterification, etherification)

The tertiary hydroxyl group is a key functional feature that can be readily modified. Esterification, the reaction with carboxylic acids or their derivatives, can produce a range of esters. medcraveonline.com This strategy is often employed to alter a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, etherification to form ethers would also modify the polarity and hydrogen-bonding capabilities of the molecule.

Investigation of Stereoisomeric Effects on Chemical Properties and Potential Interactions

The core structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers. The specific spatial arrangement of atoms in these isomers can lead to significant differences in their chemical properties and, more importantly, their interactions with chiral biological macromolecules like proteins and enzymes. It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different potencies and even different biological activities. A comprehensive study would involve the separation of these stereoisomers and the characterization of their individual properties.

Exploration of Biological Interactions at the Molecular and Cellular Level in Vitro Investigations

In Vitro Target Identification and Binding Studies

There is no available information from enzyme assays or receptor binding assays for 3-(4-Ethylphenyl)-4-methylthiolan-3-ol.

Enzyme Assays for Potential Inhibition or Activation (General Mechanistic Focus)

No studies were found that investigated the potential of this compound to inhibit or activate any specific enzymes.

Receptor Binding Assays for Ligand-Target Interactions (General Mechanistic Focus)

No data is available from receptor binding assays to indicate whether this compound interacts with any cellular receptors.

Cellular Assays for Investigating Molecular Mechanisms

There is no published research on the effects of this compound in cellular assay systems.

Cell-Based Reporter Gene Assays for Pathway Modulation

No information exists on whether this compound can modulate cellular signaling pathways, as no reporter gene assay results have been published.

Studies on Cellular Uptake and Subcellular Distribution (In Vitro Systems)

There are no available studies detailing the cellular uptake or subcellular distribution of this compound in in vitro systems.

Molecular Level Investigations of Compound-Biomolecule Interactions

No research has been published on the direct molecular interactions between this compound and specific biomolecules.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

Currently, there is no publicly available scientific literature or data detailing the specific protein-ligand interactions of this compound. Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which are instrumental in characterizing the binding affinity, kinetics, and thermodynamics of compound-protein interactions, have not been reported for this specific molecule.

Consequently, data regarding its binding constants (K_D), association rates (k_a), dissociation rates (k_d), or thermodynamic parameters (ΔH, ΔS) with any specific protein target remains uncharacterized.

Interactive Data Table: Protein-Ligand Interaction Parameters for this compound

| Target Protein | Method | Binding Affinity (K_D) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

In Vitro Metabolic Stability and Permeability Studies

Comprehensive in vitro studies to determine the metabolic stability and permeability of this compound are not documented in the accessible scientific literature. Such studies are crucial in early drug discovery to predict a compound's pharmacokinetic profile.

Standard assays utilizing liver microsomes or hepatocytes to determine metabolic pathways and the rate of clearance have not been published for this compound. Similarly, cell-based permeability assays, such as the Caco-2 or PAMPA models, which are used to predict intestinal absorption and blood-brain barrier penetration, have not been reported. Therefore, key parameters like intrinsic clearance (CL_int), half-life (t_½), and apparent permeability coefficient (P_app) are unknown.

Interactive Data Table: In Vitro ADME Profile of this compound

| Assay Type | Matrix/Model | Intrinsic Clearance (CL_int) (µL/min/mg protein) | Half-Life (t_½) (min) | Apparent Permeability (P_app) (cm/s) |

| Metabolic Stability | Human Liver Microsomes | Data Not Available | Data Not Available | N/A |

| Permeability | Caco-2 | N/A | N/A | Data Not Available |

Future Directions and Academic Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-(4-Ethylphenyl)-4-methylthiolan-3-ol and its derivatives should prioritize environmentally benign methodologies. Green chemistry principles can be applied to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.govthieme-connect.comresearchgate.net Research in this area could focus on several promising strategies.

One major avenue of exploration is the use of green solvents. Traditional organic solvents could be replaced with alternatives like water, ionic liquids, or deep eutectic solvents, which have shown promise in the synthesis of various sulfur-containing heterocycles. nih.govbohrium.com Water, in particular, is an attractive medium due to its non-toxicity and availability, and many organic syntheses can be performed in aqueous media, sometimes without the need for catalysts. nih.gov Another approach involves the use of elemental sulfur as a direct and atom-economical sulfur source, which is advantageous due to its low toxicity and stability. thieme-connect.comthieme-connect.com This strategy aligns with the goal of minimizing waste by incorporating the sulfurating agent directly into the target molecule. thieme-connect.com

Catalysis offers another significant opportunity for green synthesis. The development of novel catalytic systems, including organocatalysts, can enable more efficient and selective reactions under milder conditions. nih.gov For instance, Lewis base catalysis has been shown to be effective in the synthesis of sulfur heterocycles. nih.gov Furthermore, mechanochemical methods, such as ball-milling, provide a solvent-free alternative for conducting organic transformations, which could be adapted for the synthesis of thiolane derivatives. acs.org

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Relevant Research Areas |

| Use of Green Solvents | Reduced environmental impact, potential for novel reactivity. nih.gov | Synthesis in water, ionic liquids, or deep eutectic solvents. nih.govbohrium.com |

| Atom-Economical Reagents | High efficiency, reduced waste. thieme-connect.com | Direct C-H sulfuration using elemental sulfur. thieme-connect.comthieme-connect.com |

| Advanced Catalysis | Milder reaction conditions, higher selectivity, reduced energy consumption. nih.gov | Development of organocatalysts, transition-metal-free catalysis. researchgate.netnih.gov |

| Mechanochemistry | Solvent-free conditions, reduced waste. acs.org | Ball-milling synthesis of thiolane precursors. acs.org |

Elucidation of More Complex Reaction Pathways

A thorough understanding of the reactivity of this compound is essential for its future applications. The presence of a tertiary alcohol and a sulfide (B99878) within a five-membered ring suggests several potential reaction pathways that warrant investigation.

Key areas of study should include the dehydration of the tertiary alcohol to form the corresponding alkene, which could be a valuable synthetic intermediate. The conditions for this elimination reaction could be explored to control the regioselectivity of the double bond formation. Another important area is the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives may exhibit distinct chemical and biological properties. The chirality of the carbon atoms at positions 3 and 4 introduces the possibility of stereoselective reactions, which would be crucial for applications in asymmetric synthesis or pharmaceuticals.

Furthermore, the thiolane ring itself can undergo ring-opening reactions, providing access to linear sulfur-containing compounds. researchgate.net The stability of the ring and the conditions required for its cleavage would be important parameters to establish. Investigating the compound's reactivity in transition-metal-catalyzed cross-coupling reactions could also reveal pathways to more complex molecular architectures.

| Potential Reaction Pathway | Research Focus | Expected Outcome |

| Dehydration | Study of acid- and base-catalyzed elimination reactions. | Formation of substituted dihydrothiophenes. |

| Sulfur Oxidation | Selective oxidation of the sulfide to sulfoxide and sulfone. | Access to derivatives with different electronic and steric properties. |

| Stereoselective Reactions | Diastereoselective reactions at the chiral centers. | Synthesis of enantiomerically pure derivatives. |

| Ring-Opening Reactions | Cleavage of the C-S bonds under various conditions. researchgate.net | Formation of functionalized linear thioethers. researchgate.net |

Exploration of this compound as a Scaffold for Novel Reagents or Catalysts

The unique structural features of this compound make it an attractive scaffold for the development of new reagents and catalysts. Thiolane-based compounds have already demonstrated significant potential in various applications, including as therapeutics and in asymmetric catalysis. nih.govhilarispublisher.com

The sulfur atom in the thiolane ring can act as a ligand for transition metals, suggesting that derivatives of this compound could be developed as chiral ligands for asymmetric catalysis. hilarispublisher.combohrium.comresearchgate.net The stereochemistry of the molecule could be exploited to induce enantioselectivity in a variety of chemical transformations. hilarispublisher.com The development of chiral thioether ligands is an active area of research, with applications in reactions such as allylic substitution, hydrogenation, and Michael additions. bohrium.comresearchgate.net

Furthermore, the thiolane moiety is a recognized pharmacophore found in a range of biologically active compounds with activities including antiviral, anticancer, and antimicrobial effects. nih.gov This suggests that this compound could serve as a versatile synthon in drug discovery programs. nih.govresearchgate.netresearchgate.net Its structure could be modified to create libraries of new compounds for screening against various biological targets.

| Application Area | Research Approach | Potential Impact |

| Asymmetric Catalysis | Synthesis of derivatives to be used as chiral ligands for transition metals. hilarispublisher.combohrium.comresearchgate.net | Development of new catalysts for enantioselective synthesis. hilarispublisher.com |

| Medicinal Chemistry | Use as a scaffold for the synthesis of new bioactive molecules. nih.govnih.govresearchgate.net | Discovery of novel therapeutic agents. nih.govnih.gov |

| Organocatalysis | Design of thiolane-based organocatalysts. | Metal-free catalytic systems for various organic reactions. |

Integration with Advanced Materials Science Research

The potential of this compound as a monomer for polymerization presents an exciting avenue for materials science research. Sulfur-containing polymers are known for their unique properties, including high refractive indices and metal-binding capabilities. researchgate.netwiley-vch.denih.gov

One promising route for polymerization is through ring-opening polymerization (ROP) of the thiolane ring. nih.govresearchgate.netrsc.org This could lead to the formation of polythioethers with the ethylphenyl and hydroxyl groups as pendant functionalities. nih.govresearchgate.net The properties of the resulting polymer could be tuned by controlling the polymerization conditions and by copolymerization with other monomers. researchgate.netnih.gov The hydroxyl group could also be used for post-polymerization modification to introduce additional functionalities. nih.gov

Alternatively, the tertiary alcohol could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether, allowing the molecule to be incorporated into polymers via chain-growth polymerization. The resulting polymers could have interesting optical, thermal, or mechanical properties due to the presence of the sulfur-containing heterocyclic ring and the aromatic group. mdpi.comnsf.gov

| Polymerization Strategy | Monomer Modification | Potential Polymer Type |

| Ring-Opening Polymerization (ROP) | None required, direct polymerization of the thiolane ring. nih.govresearchgate.netrsc.org | Polythioether. nih.govresearchgate.net |

| Chain-Growth Polymerization | Conversion of the hydroxyl group to a vinyl or acrylate group. | Polyacrylates or polyvinyl ethers with pendant thiolane groups. |

| Condensation Polymerization | Derivatization to a diol or dicarboxylic acid. | Polyesters or polyamides. mdpi.com |

Application of Machine Learning and AI in Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. nih.govnih.govresearchgate.net By correlating structural features with activity data, these models can guide the design of new compounds with enhanced potency. nih.govnih.gov This is particularly relevant for organosulfur compounds, where QSAR has been successfully applied to understand structure-activity relationships. researchgate.net

| AI/ML Application | Methodology | Research Objective |

| Property Prediction | Development of QSAR and other machine learning models. nih.govnih.govresearchgate.net | To predict biological activity, toxicity, and physicochemical properties. nih.gov |

| Synthetic Route Design | Use of retrosynthesis prediction algorithms. nih.govcas.org | To identify novel, efficient, and sustainable synthetic pathways. cas.org |

| De Novo Design | Generative models to design new molecules with desired properties. | To explore the chemical space around the this compound scaffold. |

Q & A

Q. What are the established synthetic routes for 3-(4-Ethylphenyl)-4-methylthiolan-3-ol, and what starting materials are typically involved?

- Methodological Answer : The synthesis involves multi-step reactions, often starting with 4-ethylbenzaldehyde and thiol derivatives (e.g., methylthiolane precursors). Key steps include:

- Aldol condensation to form the thiolan ring.

- Reduction of intermediate carbonyl groups using agents like NaBH₄ or LiAlH₄.

- Optimization of conditions : Reactions are performed under inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates. Solvents such as ethanol or dichloromethane are preferred for yield enhancement .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields typically ranging from 60–85% depending on substituent effects.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- A singlet for the thiolan-3-ol hydroxyl proton (δ 1.5–2.5 ppm, broad).

- Multiplets for the ethylphenyl group (δ 6.8–7.2 ppm for aromatic protons; δ 2.4–2.6 ppm for ethyl CH₂).

- IR Spectroscopy : Strong O-H stretch (~3200 cm⁻¹) and C-S absorption (~650 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~224 (C₁₂H₁₆OS) .

Q. How does the ethyl substituent influence the compound’s solubility and stability?

- Methodological Answer :

- Solubility : The ethyl group enhances lipophilicity, making the compound more soluble in organic solvents (e.g., DMSO, chloroform) but less in aqueous media.

- Stability : The ethylphenyl moiety stabilizes the molecule against oxidative degradation compared to halogenated analogs (e.g., fluorophenyl or bromophenyl derivatives). Storage recommendations: –20°C under argon .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what challenges arise in resolving enantiomers?

- Methodological Answer :

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) during cyclization steps to induce enantioselectivity.

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) can separate enantiomers, but baseline resolution may require optimization of mobile phase (hexane:isopropanol ratios).

- Circular Dichroism (CD) : Confirms absolute configuration post-separation .

Q. What strategies reconcile contradictory data on the biological activity of this compound across studies?

- Methodological Answer :

- Controlled Assays : Standardize in vitro models (e.g., enzyme inhibition assays with consistent ATP concentrations and pH buffers).

- Structure-Activity Relationship (SAR) Studies : Compare ethylphenyl derivatives with fluorophenyl or methylthiol analogs to isolate substituent effects.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in reported IC₅₀ values .

Q. How do electronic effects of the ethyl group modulate reactivity in nucleophilic substitution reactions compared to halogenated analogs?

- Methodological Answer :

- Electron Donor Effect : The ethyl group’s +I effect decreases electrophilicity at the thiolan ring, reducing reactivity toward nucleophiles like amines or thiols.

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy; compare with bromophenyl derivatives (higher electrophilicity due to –I effect of Br) .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of covalent bonding (e.g., thiol group’s nucleophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.